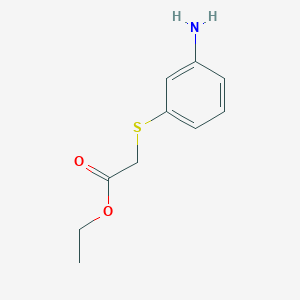
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to a methyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.
Reaction with Methyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be introduced using reagents like halogens, alkylating agents, or nucleophilic bases.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction can produce the corresponding alcohol.
Substitution: Substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[5-(methoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(ethoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(phenoxy)pyridin-2-yl]acetate
Uniqueness
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)9-13-7-8-14(10-16-13)19-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 |
InChI-Schlüssel |
JLYNRSSJXKUWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)






![9-Chloro-9-borabicyclo[3.3.1]nonane](/img/structure/B8603154.png)

![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole](/img/structure/B8603165.png)

![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-YL]amino}propan-1-OL](/img/structure/B8603184.png)
